![molecular formula C10H11BrN2O3S B2357896 (1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 1929679-92-4](/img/structure/B2357896.png)
(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H11BrN2O3S and its molecular weight is 319.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Analytical Methodology in Environmental Studies
The compound, along with related cyclopropane carboxylic acids, has been utilized in analytical methodologies. For instance, a method for measuring metabolites of synthetic pyrethroid insecticides in human urine involves compounds like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids and similar compounds. This method is essential for monitoring exposure to pyrethroids, a class of insecticides (Baker, Olsson, & Barr, 2004).
2. Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized for various research purposes. For example, a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized and characterized, showcasing the development and analysis of novel compounds (Idhayadhulla, Kumar, & Nasser, 2010).
3. Synthesis of Druglike Compounds
The structure of this compound and its derivatives serve as a basis for the synthesis of druglike compounds. For instance, a study presented the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a similar trifunctionalized core, demonstrating the potential in generating libraries of druglike molecules (Robins, Fettinger, Tinti, & Kurth, 2007).
4. Development of Chemo-Enzymatic Processes
In the context of organic chemistry, research has been done on chemo-enzymatic processes involving similar cyclopropane carboxylic acids. These studies provide insights into efficient synthesis methods, such as a process for preparing optically active permethrinic or deltamethrinic acids (Fishman, Kellner, Ioffe, & Shapiro, 2000).
5. Role in Biological Activity Studies
There's research focusing on the biological activity of compounds that share a structural similarity with the compound . For example, a study on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives revealed significant herbicidal and fungicidal activities, highlighting the biological potential of related compounds (Tian, Song, Wang, & Liu, 2009).
properties
IUPAC Name |
(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-10(2)5(6(10)8(15)16)7(14)13-9-12-3-4(11)17-9/h3,5-6H,1-2H3,(H,15,16)(H,12,13,14)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHXIFCXQFZSN-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)NC2=NC=C(S2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C(=O)NC2=NC=C(S2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.